molecular formula C14H20N2O4S B15003611 methyl 6-(propylsulfamoyl)-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-(propylsulfamoyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B15003611
M. Wt: 312.39 g/mol
InChI Key: WNPWAGJDJLSDPH-UHFFFAOYSA-N
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Description

METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a propylsulfamoyl group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The propylsulfamoyl group is then introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with a propylamine. Finally, the methyl ester is formed through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, amines, and substituted sulfonamides.

Scientific Research Applications

METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The propylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The tetrahydroquinoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-(BUTYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
  • METHYL 6-(ETHYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
  • METHYL 6-(METHYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

Uniqueness

METHYL 6-(PROPYLSULFAMOYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is unique due to the specific length and structure of its propylsulfamoyl group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing selective inhibitors and studying structure-activity relationships.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

methyl 6-(propylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H20N2O4S/c1-3-8-15-21(18,19)12-6-7-13-11(10-12)5-4-9-16(13)14(17)20-2/h6-7,10,15H,3-5,8-9H2,1-2H3

InChI Key

WNPWAGJDJLSDPH-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)OC

Origin of Product

United States

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